molecular formula C18H19BrO4 B15162199 Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- CAS No. 833484-89-2

Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-

Cat. No.: B15162199
CAS No.: 833484-89-2
M. Wt: 379.2 g/mol
InChI Key: XXJQVYHMFDTSHT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- is a complex organic compound with the molecular formula C18H19BrO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method includes the bromination of a benzoic acid derivative followed by the introduction of a hydroxybutyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield carboxylic acids, while substitution of the bromine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the hydroxybutyl group.

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the hydroxybutyl group.

    Benzoic acid, 4-bromo-: A simpler structure with only a bromine substitution.

Uniqueness

Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]- is unique due to the presence of both a bromine atom and a hydroxybutyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

833484-89-2

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C18H19BrO4/c1-2-3-16(20)15-10-14(19)8-9-17(15)23-11-12-4-6-13(7-5-12)18(21)22/h4-10,16,20H,2-3,11H2,1H3,(H,21,22)

InChI Key

XXJQVYHMFDTSHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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